![molecular formula C16H11BrN4O B3033974 3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-29-3](/img/structure/B3033974.png)
3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline
Descripción general
Descripción
“3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of triazoloquinazoline . Triazoloquinazolines are known for their potential anticancer activity and have been studied as inhibitors of the PCAF bromodomain .
Synthesis Analysis
Triazoloquinazoline derivatives, including “this compound”, are typically synthesized through a series of reactions, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for this compound is not detailed in the available resources.Aplicaciones Científicas De Investigación
H1-Antihistaminic Agents
Research on compounds structurally related to 3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline has shown promising applications as H1-antihistaminic agents. These compounds, including various 1-substituted-4-(substituted phenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have been synthesized and tested for their in vivo H1-antihistaminic activity. The compounds displayed significant protection against histamine-induced bronchospasm in animal models, with some compounds showing more potency and less sedation compared to the standard chlorpheniramine maleate. This positions them as potential new classes of H1-antihistamines for treating conditions like allergies and asthma (Alagarsamy et al., 2009); (Alagarsamy et al., 2009).
Tubulin Polymerization Inhibitors and Anticancer Activity
Compounds based on the triazoloquinazolinone framework have been explored for their role as tubulin polymerization inhibitors, which is crucial in cancer therapy. Specific derivatives, such as the 3-hydroxy-4-methoxy derivatives, have demonstrated potent anticancer activity in various cancer cell lines. These compounds can inhibit tubulin assembly and exhibit significant anticancer activity, indicating their potential use in cancer treatment (Driowya et al., 2016).
Fluorescent Properties for Imaging and Detection
Recent studies have designed and synthesized amino-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives with fluorescent properties. These compounds exhibit a broad range of emission wavelengths and high fluorescent quantum yields in certain solvents. Such properties make them useful in imaging applications and potentially in the detection of specific biological or chemical substances. The solvatochromic properties of these compounds have also been explored, demonstrating their ability to change absorption and emission spectra in response to environmental changes (Kopotilova et al., 2023).
Mecanismo De Acción
Triazoloquinazoline derivatives, including “3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline”, have been studied for their anticancer activity. They are believed to work by binding to the active site of histone acetyltransferase PCAF, which is a potential therapeutic target for the treatment of cancer .
Direcciones Futuras
The future directions for research on “3-(4-Bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline” and similar compounds could involve further exploration of their anticancer activity and potential as PCAF inhibitors . Additionally, more research could be done to understand their synthesis, chemical reactions, and physical and chemical properties .
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O/c1-22-16-18-13-5-3-2-4-12(13)15-20-19-14(21(15)16)10-6-8-11(17)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIJCTCNVFHARO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,6aS)-rel-tert-Butyl 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3033891.png)
![(1R,4R)-2-[(3-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3033893.png)

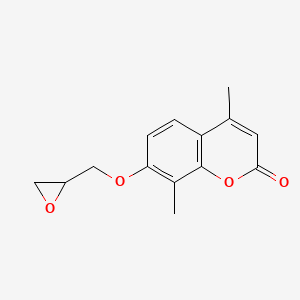

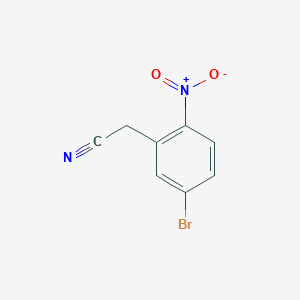


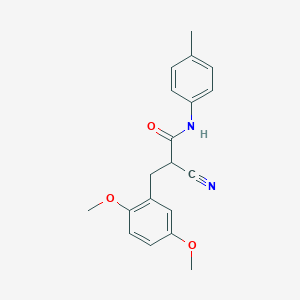
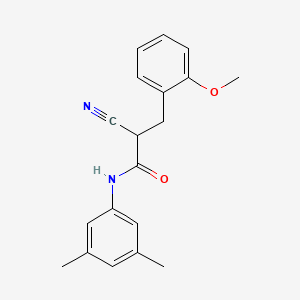
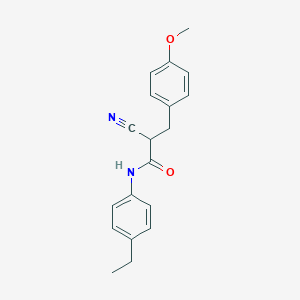

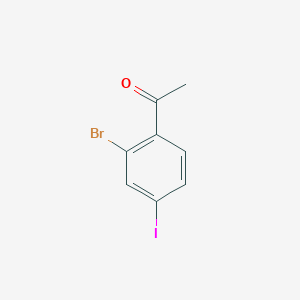
![3-Amino-2-{[(2-chlorophenyl)methylene]amino}-3-methoxyacrylonitrile](/img/structure/B3033914.png)
